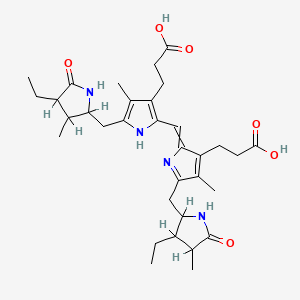

21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This molecule, due to its structural complexity, likely falls within the category of synthetic organic compounds with potential applications in various fields such as materials science, pharmaceuticals, and biochemical research. While the specific details on this compound are not directly available, analogous compounds and related research hint at the intricate synthesis methods and multifaceted applications these types of molecules can have.

Synthesis Analysis

Synthetic routes for complex organic molecules often involve multi-step reactions, including cyclization, acetylation, and selective functionalization. For instance, the synthesis of structurally complex molecules like 3,15-Poly{7,11,18,21-tetraoxa-trispiro[5.2.2.5.2.2] heneicosane} highlights the use of ketal reaction and iodine or indium bromide catalysis to construct spiro and macrocyclic frameworks (Wei Rong-bao, 2010)(Wei Rong-bao, 2010).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular and crystal structure of complex organic compounds. For example, the molecular structure of 2,11,14,17,20,23-hexaoxa-1,12(16,4α)-di-(19-nor-ent-beyerane)tetracosaphane-3,10,13,24-tetraone was elucidated using X-ray diffraction, revealing a macrocyclic structure (Dobrynin et al., 2015)(Dobrynin et al., 2015).

Applications De Recherche Scientifique

Synthesis and Properties

Synthesis Techniques

Researchers have developed methods for synthesizing fluorinated and sulfonated analogs of bilirubin, aiming to study their solubility and spectroscopic properties. For instance, a symmetrical difluorinated bilirubin analog was synthesized from methyl 3-[2,4-dimethyl-5-(methoxycarbonyl)-1H-pyrrol-3-yl] propionate in nine steps. This process involved introducing fluorine by reaction with (diethylamino)sulfur trifluoride (DAST), demonstrating an innovative approach to modify bilirubin's physical properties (Boiadjiev & Lightner, 1997).

Spectroscopic and Solubility Characteristics

The fluorinated rubin exhibited expected IR, UV-vis, and NMR spectroscopic properties, akin to those of its unfluorinated counterpart, mesobilirubin XIIIalpha. Notably, the fluorinated analog demonstrated less solubility in organic solvents, attributed to increased acidity and possibly less effective intramolecular hydrogen bonding (Boiadjiev & Lightner, 1997).

Photoisomerization and Electronic Properties

Photoisomerization Studies

Research into the photoirradiation of bilirubin solutions has led to the discovery of new photoisomers, characterized by NMR spectroscopy. This work provides insight into the structural and electronic dynamics of bilirubin under light exposure, which is relevant for understanding the molecular mechanisms underlying phototherapy for neonatal jaundice (Cheng & Lightner, 1999).

Biochemical Interactions and Modifications

Modification with Sulfonyl Groups

A bilirubin analog with CO2H groups replaced by SO3H was synthesized and analyzed for its NMR spectroscopic properties and UV/Vis spectral behavior. Such modifications aim to explore bilirubin's biochemical interactions and potential applications in medicine and research (Boiadjiev & Lightner, 2001).

Applications in Material Science and Biochemistry

Electrochemical Properties and Oxygen Reduction

Studies on porphyrin complexes immobilized on titanium(IV) oxide surfaces have elucidated their electrochemical properties, demonstrating potential applications in catalysis and sensing technologies. This research highlights the versatility of bilirubin analogs in developing novel materials for technological applications (Dias et al., 2002).

Safety And Hazards

- Safety : As with any chemical compound, handle with care. Use appropriate protective equipment and follow safety protocols.

- Hazards : Specific hazards are not well-documented. However, standard precautions apply.

Orientations Futures

- Biological Studies : Investigate its potential as a photosensitizer, enzyme cofactor, or signaling molecule.

- Synthetic Routes : Develop efficient synthetic methods for its preparation.

- Pharmacological Exploration : Explore its pharmacological properties and potential therapeutic applications.

Propriétés

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15-16,19-21,26-27,34H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOWQSLRVAUSMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid | |

CAS RN |

34217-90-8 |

Source

|

| Record name | 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2R,3R,4S,16S,17R,18R)-3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)

![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)